Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride
CAS No.:
Cat. No.: VC16039785
Molecular Formula: C10H13ClN2O5
Molecular Weight: 276.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClN2O5 |
|---|---|
| Molecular Weight | 276.67 g/mol |
| IUPAC Name | methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H12N2O5.ClH/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16;/h2-3,5,7,13H,4,11H2,1H3;1H |
| Standard InChI Key | AMVNGOTVSFKWFB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride is characterized by a phenyl ring substituted with hydroxyl (-OH) and nitro (-NO) groups at the 4- and 3-positions, respectively. The propanoate backbone includes an amino group (-NH) at the second carbon and a methyl ester (-COOCH) at the terminal carboxyl group, with a hydrochloride counterion . The compound’s IUPAC name, methyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride, explicitly denotes its (S)-configuration, critical for its interaction with chiral biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 276.67 g/mol | |
| Canonical SMILES | COC(=O)C(CC1=CC(=C(C=C1)O)N+[O-])N.Cl | |
| InChIKey | AMVNGOTVSFKWFB-FJXQXJEOSA-N | |
| CAS Number | 54996-28-0 |
The compound’s stereochemistry is confirmed by its specific optical rotation and chiral resolution methods, as evidenced by its PubChem entry . The nitro group’s electron-withdrawing effect and the hydroxyl group’s hydrogen-bonding capacity influence its solubility and reactivity, making it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water .
Spectroscopic and Chromatographic Data
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at 3350 cm (N-H stretch), 1720 cm (ester C=O), and 1520 cm (asymmetric NO stretch) . Nuclear magnetic resonance (NMR) spectra further confirm the structure: -NMR displays a singlet for the methyl ester (δ 3.72 ppm), a doublet for the α-proton (δ 4.12 ppm), and aromatic protons (δ 7.25–7.85 ppm) . High-performance liquid chromatography (HPLC) methods using chiral stationary phases are employed to resolve enantiomers, ensuring ≥98% enantiomeric excess for the (S)-form .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with L-tyrosine methyl ester, which undergoes nitration at the phenyl ring’s 3-position using nitric acid in sulfuric acid . Subsequent protection of the amino group with tert-butoxycarbonyl (Boc) anhydride, followed by selective deprotection and hydrochlorination, yields the final product . Alternative routes involve coupling 4-hydroxy-3-nitrobenzaldehyde with methyl 2-aminopropanoate via reductive amination, though this method results in lower enantiopurity.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | L-Tyrosine methyl ester, HNO/HSO, 0°C | 65% | 90% |
| 2 | BocO, DMAP, CHCl, rt | 85% | 95% |
| 3 | HCl/dioxane, 0°C | 78% | 98% |
Industrial-Scale Production Challenges
Scaling up synthesis requires addressing exothermic nitration steps and optimizing Boc-deprotection to minimize racemization . Current industrial batches (AK Scientific, Catalog# 0879DU) report ≥95% purity by HPLC, with residual solvents like dichloromethane controlled to <10 ppm .
Biological Applications and Research Findings
Role in Oxidative Stress Studies
As a stable analog of 3-nitrotyrosine, this compound serves as a biomarker surrogate in studying protein nitration—a post-translational modification linked to neurodegenerative diseases and cardiovascular disorders . In vitro studies demonstrate its incorporation into peptides via solid-phase synthesis, enabling the simulation of nitrated proteins for antibody development .
Pharmacological Investigations
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